REACTION_CXSMILES
|
[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:13]=[CH:12][C:10](N)=[CH:9][CH:8]=1)([CH3:4])[CH3:3].N([O-])=O.[Na+].[I-:18].[K+]>Cl>[CH3:1][Si:2]([C:5]#[C:6][C:7]1[CH:13]=[CH:12][C:10]([I:18])=[CH:9][CH:8]=1)([CH3:4])[CH3:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained in A of Example 1-1
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After completion of stirring
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred at room temperature for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
Next, the reaction solution was extracted with ether 2 times and 1 time with 1M sodium chloride aqueous solutions 1 time
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The compound distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified with an alumina column chromatography (mobile phase: hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC1=CC=C(C=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |